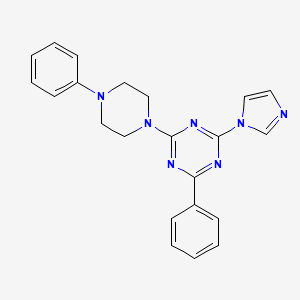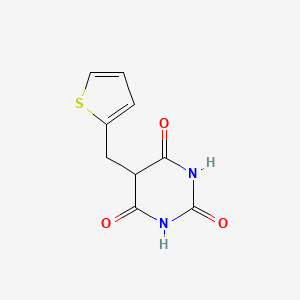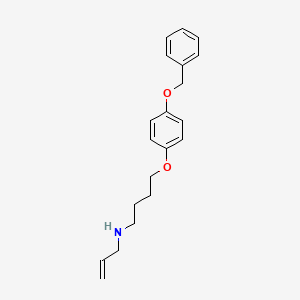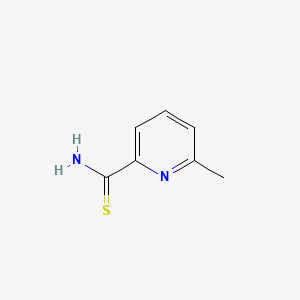
2-(1-Imidazolyl)-4-phenyl-6-(4-phenyl-1-piperazinyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-imidazolyl)-4-phenyl-6-(4-phenyl-1-piperazinyl)-1,3,5-triazine is a member of piperazines.
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that compounds like 2-(1-Imidazolyl)-4-phenyl-6-(4-phenyl-1-piperazinyl)-1,3,5-triazine can be synthesized using versatile building blocks like N-Cyanolactam 2-imines. These building blocks allow for the creation of partially saturated bicyclic compounds, including triazine derivatives (Pätzel, Bohrisch, & Liebscher, 1991).
Antibacterial and Antifungal Applications
Some derivatives of 1,3,5-triazine, similar to the compound , have been synthesized and shown significant antibacterial and antifungal activities. These compounds were tested against various bacteria and fungi, demonstrating promising antimicrobial properties (Patel, Kumari, Rajani, & Chikhalia, 2012).
Potential Antitumor Applications
Studies have explored the cytotoxic activity of imidazolyl-1,3,5-triazine derivatives, finding them effective against certain cancer cell lines. This suggests potential applications in cancer treatment, though further research is necessary to fully understand these effects (Yaguchi et al., 1997).
DNA and RNA Binding Agents
Derivatives of 1,3,5-triazine have also been synthesized for binding to nucleic acids, potentially useful in studying or manipulating genetic material. Some of these compounds showed strong binding to DNA and inhibited certain enzymes like topoisomerase II, making them of interest for genetic research and drug development (Spychała et al., 1994).
Photovoltaic Applications
Recent advancements include the use of triazine-based compounds in photovoltaic applications. These compounds have been utilized in solar cells for effective electron transport, highlighting their potential in renewable energy technologies (Lim et al., 2021).
Molecular Structure Analysis
The molecular structures of triazine derivatives have been investigated, providing insights into their chemical properties and potential applications. Such studies are crucial for understanding how these compounds interact at a molecular level and can be applied in various fields of research (Shawish et al., 2021).
properties
Product Name |
2-(1-Imidazolyl)-4-phenyl-6-(4-phenyl-1-piperazinyl)-1,3,5-triazine |
|---|---|
Molecular Formula |
C22H21N7 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-imidazol-1-yl-4-phenyl-6-(4-phenylpiperazin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C22H21N7/c1-3-7-18(8-4-1)20-24-21(26-22(25-20)29-12-11-23-17-29)28-15-13-27(14-16-28)19-9-5-2-6-10-19/h1-12,17H,13-16H2 |
InChI Key |
KOGKLWVBRDGPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=N3)N4C=CN=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methylphenyl)-2-[3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium-1-yl]ethanone](/img/structure/B1221090.png)
![1-(4-Fluorophenyl)-2-[(2-propyl-4-quinazolinyl)thio]ethanone](/img/structure/B1221091.png)
![[5,6-Dimethyl-3-(pyridin-4-ylmethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(2-furanyl)methanone](/img/structure/B1221095.png)
![2-(1,3-Dimethyl-2-benzimidazolylidene)-4-[(6-ethyl-4-thieno[2,3-d]pyrimidinyl)thio]-3-oxobutanenitrile](/img/structure/B1221100.png)
![4-chlorobenzenesulfonic acid [4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenyl] ester](/img/structure/B1221101.png)

![(2E)-3-[(4-methoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B1221103.png)
![3-chloro-1-benzothiophene-2-carboxylic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1221105.png)

![8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylic acid methyl ester](/img/structure/B1221111.png)

![N-pyridin-4-yl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1221116.png)
![N-[7-(2-furanyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide](/img/structure/B1221117.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B1221119.png)